molecular formula C10H15N B2699328 (2S)-2-(2-Methylphenyl)propan-1-amine CAS No. 1644120-25-1

(2S)-2-(2-Methylphenyl)propan-1-amine

Cat. No.: B2699328
CAS No.: 1644120-25-1
M. Wt: 149.237
InChI Key: QVOBWGRFQSLGEN-SECBINFHSA-N
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Description

(2S)-2-(2-Methylphenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methyl group attached to the phenyl ring and an amine group attached to the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (2S)-2-(2-Methylphenyl)propan-1-amine involves the reductive amination of 2-methylphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Grignard Reaction: Another method involves the reaction of 2-methylbenzyl chloride with magnesium to form a Grignard reagent, which is then reacted with an appropriate amine to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2-Methylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Imines, oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-(2-Methylphenyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

Medicine:

    Drug Development: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: (2S)-2-(2-Methylphenyl)propan-1-amine exerts its effects primarily through interaction with neurotransmitter receptors and transporters. It may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, which lacks the methyl group on the phenyl ring.

    Amphetamine: A structurally similar compound with a different substitution pattern on the phenyl ring.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the amine nitrogen.

Uniqueness: (2S)-2-(2-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2S)-2-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBWGRFQSLGEN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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